Methyl 3-bromoundec-2-enoate Methyl 3-bromoundec-2-enoate
Brand Name: Vulcanchem
CAS No.: 832734-26-6
VCID: VC19032915
InChI: InChI=1S/C12H21BrO2/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h10H,3-9H2,1-2H3
SMILES:
Molecular Formula: C12H21BrO2
Molecular Weight: 277.20 g/mol

Methyl 3-bromoundec-2-enoate

CAS No.: 832734-26-6

Cat. No.: VC19032915

Molecular Formula: C12H21BrO2

Molecular Weight: 277.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromoundec-2-enoate - 832734-26-6

Specification

CAS No. 832734-26-6
Molecular Formula C12H21BrO2
Molecular Weight 277.20 g/mol
IUPAC Name methyl 3-bromoundec-2-enoate
Standard InChI InChI=1S/C12H21BrO2/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h10H,3-9H2,1-2H3
Standard InChI Key PPYQYUAULOSXAA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(=CC(=O)OC)Br

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Configuration

The systematic IUPAC name for this compound is methyl (Z)-3-bromoundec-2-enoate, indicating the Z-configuration of the double bond between carbons 2 and 3. The bromine substituent resides on carbon 3, while the methyl ester group is located at carbon 1 . The structural formula is represented as:

CH3(CH2)8CH=CBrCOOCH3\text{CH}_3(\text{CH}_2)_8\text{CH}=\text{CBrCOOCH}_3

The SMILES notation is CCCCCCCCC/C(=C/C(=O)OC)/Br, which encodes the stereochemistry and functional group arrangement .

Synthesis Methodologies

Halogenation of α,β-Unsaturated Esters

A widely employed method for synthesizing bromoacrylates involves the halogenation of α,β-unsaturated esters using NN-bromosuccinimide (NBS). For example, methyl but-2-enoate reacts with NBS in carbon tetrachloride to yield methyl 4-bromobut-2-enoate in 66% yield . By analogy, methyl undec-2-enoate could undergo similar bromination at the β-position to produce methyl 3-bromoundec-2-enoate (Scheme 1) .

Scheme 1: Proposed bromination of methyl undec-2-enoate with NBS.

CH3(CH2)8CH=CHCOOCH3+NBSCCl4CH3(CH2)8CH=CBrCOOCH3+Succinimide\text{CH}_3(\text{CH}_2)_8\text{CH}=\text{CHCOOCH}_3 + \text{NBS} \xrightarrow{\text{CCl}_4} \text{CH}_3(\text{CH}_2)_8\text{CH}=\text{CBrCOOCH}_3 + \text{Succinimide}

Palladium-Catalyzed Carbonylation of Terminal Alkynes

An alternative route involves palladium-catalyzed carbonylation of terminal alkynes. For instance, Jin-Heng Li et al. demonstrated that terminal alkynes react with carbon monoxide (CO) and methanol in the presence of PdX2\text{PdX}_2 and CuX2\text{CuX}_2 to yield (Z)-3-bromoacrylates . Applying this method to undec-1-yne would theoretically produce methyl (Z)-3-bromoundec-2-enoate (Scheme 2) .

Scheme 2: Palladium-mediated synthesis from undec-1-yne.

HC≡C(CH2)8CH3+CO+CH3OHPdCl2,CuCl2CH3(CH2)8CH=CBrCOOCH3\text{HC≡C}(\text{CH}_2)_8\text{CH}_3 + \text{CO} + \text{CH}_3\text{OH} \xrightarrow{\text{PdCl}_2, \text{CuCl}_2} \text{CH}_3(\text{CH}_2)_8\text{CH}=\text{CBrCOOCH}_3

Table 1: Comparison of Synthetic Methods

MethodReagentsYield (%)StereoselectivityReference
NBS BrominationNBS, CCl₄66–89Moderate
Pd-Catalyzed CarbonylationPdCl₂, CuCl₂, CO, MeOH78–95High (Z-selectivity)

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H^1\text{H} NMR spectrum of methyl (Z)-3-bromoundec-2-enoate (as reported for analogous compounds) exhibits distinct signals :

  • δ 3.75 ppm (s, 3H): Methyl ester group.

  • δ 6.29 ppm (s, 1H): Vinylic proton adjacent to bromine.

  • δ 2.57 ppm (t, 2H): Methylene group adjacent to the double bond.

  • δ 1.34–0.90 ppm (m, 18H): Aliphatic chain protons.

The 13C^{13}\text{C} NMR spectrum shows resonances at:

  • δ 164.7 ppm: Ester carbonyl carbon.

  • δ 142.7 ppm: Bromine-bearing carbon.

  • δ 118.9 ppm: Unsaturated carbon.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 277.20 ([M + H]+^+), consistent with the molecular formula C12H21BrO2\text{C}_{12}\text{H}_{21}\text{BrO}_2 .

Applications in Organic Synthesis

Conjugate Addition Reactions

The electron-deficient double bond in methyl 3-bromoundec-2-enoate facilitates nucleophilic conjugate additions. For example, Grignard reagents or amines can add to the β-position, enabling the construction of complex alkyl chains .

Cycloaddition Reactions

This compound participates in [4+2] Diels-Alder reactions, serving as a dienophile to synthesize six-membered carbocycles. The bromine atom can subsequently undergo cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

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